
(11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone is a complex organic compound characterized by its unique structure, which includes multiple ether and amide groups. This compound contains a total of 69 bonds, including 33 non-hydrogen bonds, 4 multiple bonds, 4 double bonds, 4 secondary amide groups, and 5 ether groups .
Preparation Methods
The synthesis of (11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone involves several steps, typically starting with the formation of the core cyclic structureThe specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, (11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone is unique due to its specific combination of ether and amide groups. Similar compounds include other cyclic ethers and amides, but the exact structure and functional groups can vary, leading to differences in their chemical properties and applications .
Properties
CAS No. |
263767-85-7 |
|---|---|
Molecular Formula |
C20H36N4O9 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(11S,24S)-11,24-dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetrazacycloheptacosane-9,12,23,26-tetrone |
InChI |
InChI=1S/C20H36N4O9/c1-15-19(27)21-3-5-29-7-8-30-6-4-22-20(28)16(2)24-18(26)14-33-12-10-31-9-11-32-13-17(25)23-15/h15-16H,3-14H2,1-2H3,(H,21,27)(H,22,28)(H,23,25)(H,24,26)/t15-,16-/m0/s1 |
InChI Key |
LSIJXRJUOMASAO-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NCCOCCOCCNC(=O)[C@@H](NC(=O)COCCOCCOCC(=O)N1)C |
Canonical SMILES |
CC1C(=O)NCCOCCOCCNC(=O)C(NC(=O)COCCOCCOCC(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


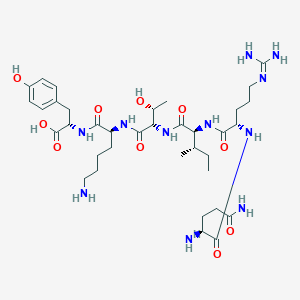
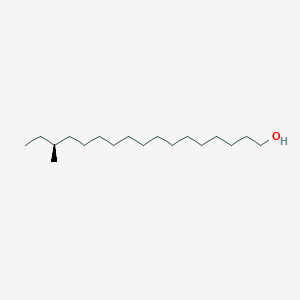
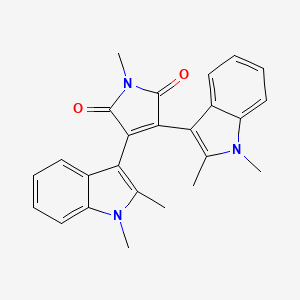
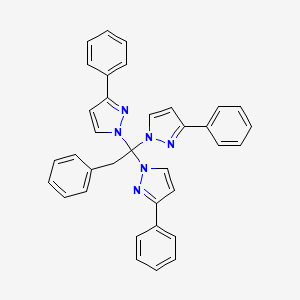
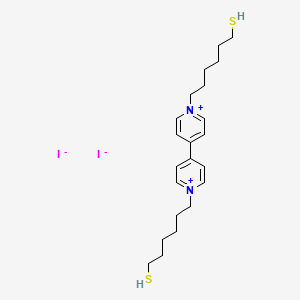
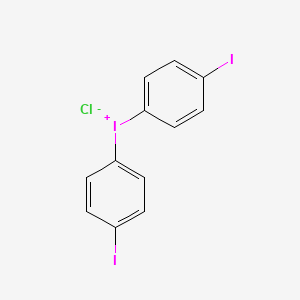

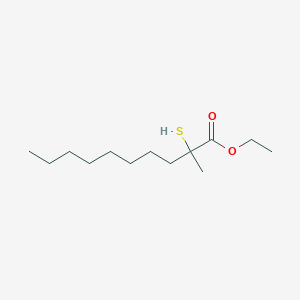


![2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12584937.png)
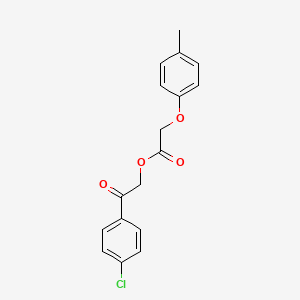
![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)
